molecular formula C10H9NO3 B13615655 3-(3-Cyanophenyl)-2-hydroxypropanoic acid

3-(3-Cyanophenyl)-2-hydroxypropanoic acid

Katalognummer: B13615655
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: FONYRCHEMMGXTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Cyanophenyl)-2-hydroxypropanoic acid is an organic compound that features a cyanophenyl group attached to a hydroxypropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-cyanobenzaldehyde with glycine in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Cyanophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 3-(3-Cyanophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(3-Aminophenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-(3-Cyanophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Cyanophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interact with receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Cyanophenyl)-2-hydroxypropanoic acid
  • 3-(3-Cyanophenyl)-2-oxopropanoic acid
  • 3-(3-Aminophenyl)-2-hydroxypropanoic acid

Uniqueness

3-(3-Cyanophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a cyanophenyl group and a hydroxypropanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Eigenschaften

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

3-(3-cyanophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H9NO3/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9,12H,5H2,(H,13,14)

InChI-Schlüssel

FONYRCHEMMGXTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.